molecular formula C19H20N2O3S B8694806 (6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanol

(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanol

Cat. No.: B8694806
M. Wt: 356.4 g/mol
InChI Key: MRAUUCTZPIWAPT-UHFFFAOYSA-N
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Description

(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

[6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridin-2-yl]methanol

InChI

InChI=1S/C19H20N2O3S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-21-16(12-25-19)15-7-5-6-14(11-22)20-15/h5-10,12,22H,3-4,11H2,1-2H3

InChI Key

MRAUUCTZPIWAPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CO)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg of lithium aluminum hydride was added, at 0° C., to a solution of 1.92 g of 2-(3,4-diethoxyphenyl)-4-(2-ethoxycarbonyl-6-pyridyl)thiazole in 150 ml of tetrahydrofuran. The mixture was stirred in an argon atmosphere for 2 hours. The reaction mixture was mixed with 1 ml of a saturated sodium sulfate slution. The resulting mixture was stirred at 0° C. for 30 minutes and filtered through Celite. The filtrate was concentrated. The residue was purified by silica gel column chromatography and recrystallized from ethyl acetate-n-hexane to obtain 360 mg of 2-(3,4-diethoxyphenyl)-4-(2-hydroxymethyl-6-pyridyl)thiazole.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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